

Antipyrine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Antipyrine

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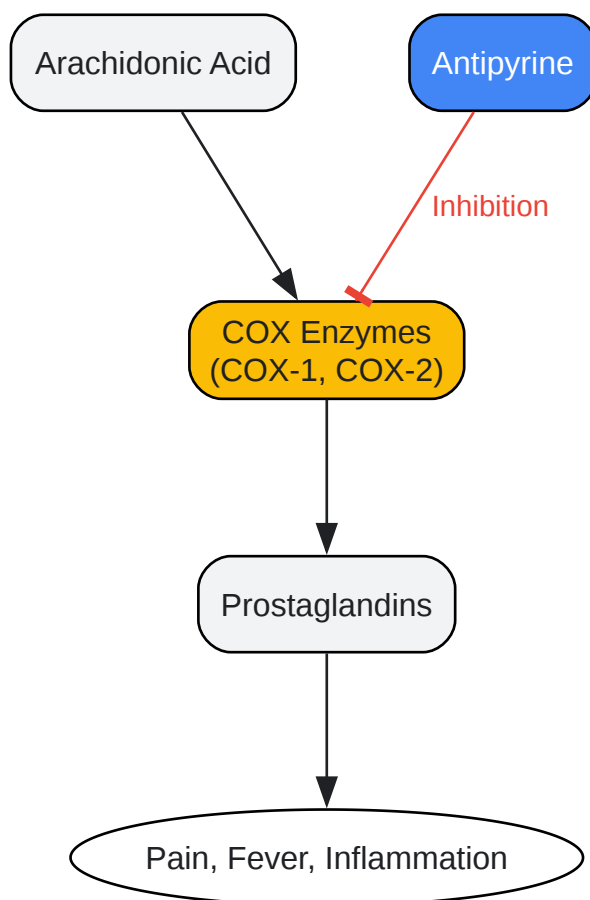
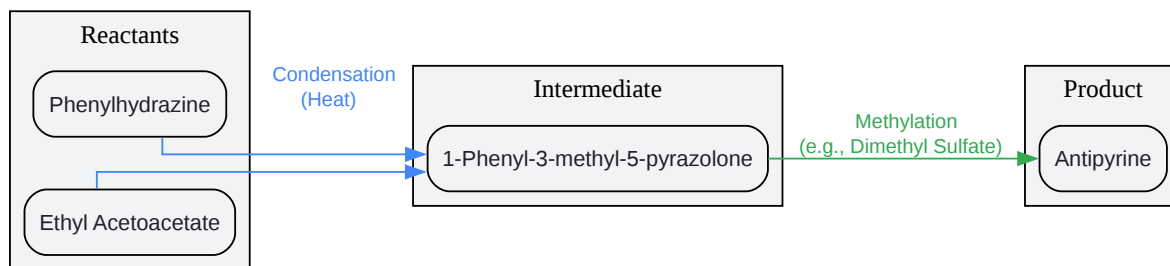
For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of **antipyrine** (phenazone), a pyrazolone derivative with a long history as an analgesic and antipyretic agent. First synthesized in the 1880s, **antipyrine** marked a significant milestone in the development of synthetic pharmaceuticals.^[1] This guide details the classical Knorr pyrazole synthesis, outlines key chemical and physical properties, and describes its principal mechanism of action. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Additionally, key pathways and workflows are visualized using diagrams compliant with specified technical standards.

Synthesis of Antipyrine

The most established and widely recognized method for synthesizing **antipyrine** is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.^{[2][3][4]} This reaction involves two primary steps: the condensation of a β -ketoester with a hydrazine derivative, followed by methylation.

The overall process begins with the condensation of phenylhydrazine and ethyl acetoacetate, which cyclize to form the intermediate 1-phenyl-3-methyl-5-pyrazolone.^{[1][2][5]} This intermediate is then methylated, typically using dimethyl sulfate or methyl iodide, to yield the final product, **antipyrine** (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one).^{[2][5][6]}



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